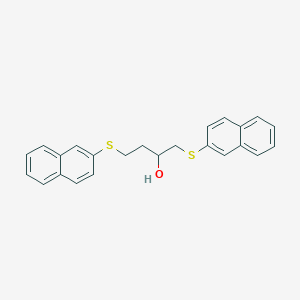![molecular formula C13H23N3O B12599707 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate CAS No. 650599-20-5](/img/structure/B12599707.png)
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate is a complex organic compound with a unique structure that combines a tert-butyl group, a cyclohexylmethyl group, and a diazonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with cyclohexylmethyl chloride to form tert-butyl(cyclohexylmethyl)amine. This intermediate is then reacted with a diazonium salt to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of diazonium compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved may include the formation of intermediates that can further react to produce the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1S)-1-(cyclohexylmethyl)-2-[methoxy(methyl)amino]-2-oxoethylcarbamate
- tert-Butyl 3-[(cyclohexylmethyl)amino]propanoate
Uniqueness
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate is unique due to its combination of a tert-butyl group, a cyclohexylmethyl group, and a diazonium group This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Propiedades
Número CAS |
650599-20-5 |
|---|---|
Fórmula molecular |
C13H23N3O |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
N-tert-butyl-N-(cyclohexylmethyl)-2-diazoacetamide |
InChI |
InChI=1S/C13H23N3O/c1-13(2,3)16(12(17)9-15-14)10-11-7-5-4-6-8-11/h9,11H,4-8,10H2,1-3H3 |
Clave InChI |
CVBAGMWDZXDGMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC1CCCCC1)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)
![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol](/img/structure/B12599643.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenol](/img/structure/B12599651.png)

![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)

![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
![4-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12599667.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)
![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)

